molecular formula C17H24O2 B283978 2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene

2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene

货号: B283978
分子量: 260.4 g/mol
InChI 键: DCEWRBICSAEGGP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene, also known as PTC-209, is a synthetic small molecule that has been reported to have anticancer properties.

科学研究应用

2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is involved in cancer stem cell self-renewal. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models. In addition, this compound has been investigated for its potential use in treating other diseases, such as sickle cell anemia and malaria.

作用机制

2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene inhibits the activity of BMI-1 by binding to a specific region of the protein known as the D-box. This binding prevents the interaction between BMI-1 and other proteins, ultimately leading to the inhibition of cancer stem cell self-renewal and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. This selectivity is likely due to the overexpression of BMI-1 in cancer cells compared to normal cells. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.

实验室实验的优点和局限性

One advantage of 2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene is its selectivity towards cancer cells, which allows for targeted therapy and reduces the risk of side effects. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in the lab. In addition, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

未来方向

There are several future directions for research on 2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene. One area of interest is the development of more potent and selective BMI-1 inhibitors. In addition, this compound could be used in combination with other anticancer agents to enhance its efficacy. Finally, this compound could be investigated for its potential use in treating other diseases beyond cancer.

合成方法

2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene was first synthesized by researchers at the University of Michigan in 2009. The synthesis method involves a multi-step process that includes the reaction of a substituted chromene with a cyclohexenone derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity of the final product is confirmed through NMR and mass spectrometry.

属性

分子式

C17H24O2

分子量

260.4 g/mol

IUPAC 名称

2,2,8,8,10-pentamethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromene

InChI

InChI=1S/C17H24O2/c1-11-14-12(6-8-16(2,3)18-14)10-13-7-9-17(4,5)19-15(11)13/h10H,6-9H2,1-5H3

InChI 键

DCEWRBICSAEGGP-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC3=C1OC(CC3)(C)C)CCC(O2)(C)C

规范 SMILES

CC1=C2C(=CC3=C1OC(CC3)(C)C)CCC(O2)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。